molecular formula C18H18N4O2S B5586642 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5586642
M. Wt: 354.4 g/mol
InChI Key: SOMBXBTYQOUOBF-YBFXNURJSA-N
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Description

The compound 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a triazole ring, a thiol group, and a methoxy-substituted phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Schiff Base: The reaction between and in the presence of an acid catalyst forms the Schiff base intermediate.

    Cyclization: The Schiff base undergoes cyclization with under reflux conditions to form the triazole ring.

    Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Phenols or other substituted phenyl derivatives.

Scientific Research Applications

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and cancer cell proliferation.

    Pathways: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and division.

Comparison with Similar Compounds

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds such as:

  • 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-6-4-5-7-14(12)17-20-21-18(25)22(17)19-11-13-8-9-15(23-2)16(10-13)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMBXBTYQOUOBF-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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